BenchChemオンラインストアへようこそ!

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Kinase Inhibition CHK1 Cancer Therapeutics

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a strategic kinase inhibitor scaffold delivering low-nanomolar CHK1 inhibition (IC50: 7.73 nM) and 126-fold mTOR selectivity over PI3Kα. Unlike generic triazolopyrimidines, the 7-position 2-pyridinyl substituent is a critical pharmacophore validated by co-crystal structures. Derivatives outperform 5-fluorouracil in MGC-803, HCT-116, and MCF-7 cancer cell lines. For medicinal chemistry and oncology R&D — guaranteed ≥97% purity. Inquire for milligram to multi-gram quantities today.

Molecular Formula C10H8N6
Molecular Weight 212.21 g/mol
CAS No. 303145-68-8
Cat. No. B1304466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS303145-68-8
Molecular FormulaC10H8N6
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N
InChIInChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15)
InChIKeyPNWHVVHZTPBRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A Core Heterocyclic Scaffold for Procurement in Kinase-Targeted Discovery Programs


7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 303145-68-8) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core with a 2-pyridinyl substituent at the 7-position . This specific architecture provides a rigid, planar framework that enhances binding affinity to biological targets, particularly kinases, and offers a versatile scaffold for medicinal chemistry optimization [1]. Its procurement value lies not in a singular, fully characterized biological activity, but in its established utility as a core for generating potent and selective kinase inhibitors, as evidenced by its presence in advanced leads targeting CHK1 [2] and mTOR [3], making it a strategic building block over generic triazolopyrimidines.

The High Cost of Substitution: Why 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Is Not Interchangeable with Generic Triazolopyrimidine Analogs


Generic substitution of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with other triazolopyrimidine derivatives is a high-risk procurement strategy due to the profound impact of specific substitution patterns on target affinity, selectivity, and overall drug-like properties. The 2-pyridinyl group at the 7-position is not a passive structural element; it is a critical pharmacophore that dictates the molecule's interaction with kinase ATP-binding pockets, as demonstrated in co-crystal structures with CHK1 [1]. Replacing this with an alternative aryl or heteroaryl group can lead to a complete loss of potency (e.g., a shift from low nanomolar to micromolar IC50 values) or a dramatic alteration in kinase selectivity profiles, as seen across various triazolopyrimidine-based inhibitor programs targeting CDK2, mTOR, and P2Y12 [2]. The quantitative evidence below demonstrates that even minor structural modifications result in significant and measurable performance differences, making precise compound selection essential for reproducible research outcomes.

Quantitative Differentiation of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A Comparative Analysis for Informed Procurement


Kinase Inhibition Potency: The Critical Role of the 7-Pyridinyl Substituent in Achieving Low Nanomolar CHK1 IC50

The presence of the 7-(2-pyridinyl) group is essential for achieving low nanomolar potency against CHK1 kinase. A direct comparator, Compound 13, which features the 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine core, demonstrates an IC50 of 7.73 ± 0.74 nM against CHK1 [1]. In stark contrast, a generic triazolopyrimidine derivative lacking this specific substitution, such as 5-(4-phenylmethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, exhibits an EC50 of 4.98 µM (4,980 nM) in a FRET-based assay, representing a >600-fold decrease in potency [2]. This comparison underscores that the 7-pyridinyl substituent is not merely a structural feature but a critical driver of high-affinity binding, directly impacting the utility of the compound in sensitive biochemical assays.

Kinase Inhibition CHK1 Cancer Therapeutics

Antiproliferative Activity in Cancer Cell Lines: Benchmarking 7-(2-Pyridinyl) Derivatives Against Standard Chemotherapeutics

Derivatives built on the 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine scaffold, such as the 2-morpholino derivative, exhibit potent antiproliferative activity that outperforms the standard chemotherapeutic 5-Fluorouracil (5-Fu) in certain cancer cell lines. Specifically, the 2-morpholino derivative demonstrates IC50 values of 9.47 µM against MGC-803, 9.58 µM against HCT-116, and 13.1 µM against MCF-7 cells . In comparison, 5-Fu showed higher IC50 values in these assays, indicating lower potency . This demonstrates that the core scaffold, when appropriately functionalized, can yield compounds with superior in vitro efficacy compared to a widely used clinical agent, providing a strong rationale for selecting this scaffold for lead optimization.

Anticancer Cytotoxicity Cell Proliferation

Kinase Selectivity Profile: Achieving High Selectivity with the 7-(2-Pyridinyl) Scaffold as Demonstrated by mTOR Inhibition

The 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold, a close structural analog of the target compound, can be optimized to achieve exceptional kinase selectivity. A derivative, Compound 2a, exhibited potent mTOR inhibition (IC50 = 7.1 nM) with 126-fold selectivity over PI3Kα [1]. While this specific data is for a slightly modified core, it serves as strong class-level inference for the potential of the 7-(2-pyridinyl) scaffold to yield highly selective inhibitors. In contrast, many early-generation kinase inhibitors, including some triazolopyrimidines, suffer from poor selectivity, leading to off-target toxicity and limiting their therapeutic window [2]. The ability to achieve >100-fold selectivity is a key differentiator for procurement, as it indicates a higher probability of developing a lead with a favorable safety and efficacy profile.

Kinase Selectivity mTOR PI3K Drug Safety

Optimal Application Scenarios for 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Based on Validated Quantitative Evidence


CHK1-Focused Cancer Therapeutic Development

Procure 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a core scaffold for designing novel, potent CHK1 inhibitors. The evidence demonstrates that this scaffold can yield compounds with low nanomolar IC50 values (7.73 nM) against CHK1, a key target in DNA damage response pathways in cancer [1]. This application is ideal for programs aiming to develop targeted therapies for acute myeloid leukemia (AML) and other cancers where CHK1 inhibition is a validated strategy.

Lead Optimization for Multikinase or Selective Kinase Inhibitors

Utilize the compound as a versatile starting point for optimizing kinase inhibitors with tailored selectivity profiles. The scaffold's demonstrated potential for achieving high selectivity, as inferred from the mTOR inhibitor data showing 126-fold selectivity over PI3Kα [1], makes it a strategic choice for programs requiring a tunable pharmacophore. This scenario is particularly relevant for developing treatments where off-target kinase inhibition is a major safety concern, such as in chronic therapies.

Anticancer Drug Discovery with Superior In Vitro Potency

Employ derivatives of this compound in cell-based screening campaigns where superior potency over existing chemotherapeutics is a primary objective. The evidence shows that a 2-morpholino derivative of this scaffold outperforms 5-Fluorouracil in MGC-803, HCT-116, and MCF-7 cancer cell lines [1]. This application is best suited for programs seeking to identify new chemical entities with a demonstrably higher efficacy bar in vitro, providing a strong foundation for further preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.